molecular formula C12H18N2O2S B8314402 (3-Aminocyclohexyl)(phenylsulfonyl)amine

(3-Aminocyclohexyl)(phenylsulfonyl)amine

Cat. No.: B8314402
M. Wt: 254.35 g/mol
InChI Key: KHKNQXTVAXTAFC-UHFFFAOYSA-N
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Description

(3-Aminocyclohexyl)(phenylsulfonyl)amine is a chemical intermediate of interest in medicinal chemistry and early-stage drug discovery research. Its structure, featuring a sulfonamide group linked to an aminocyclohexane scaffold, is characteristic of building blocks used in the synthesis of potential therapeutic agents. This compound is recognized for its utility in the exploration and development of covalent kinase inhibitors . Research indicates that analogs derived from 3-aminocyclohexanol, a closely related scaffold, serve as key precursors in the synthesis of potent and selective inhibitors for cyclin-dependent kinases 12 and 13 (CDK12/13) . These inhibitors, such as the BSJ-01-175 compound, have demonstrated research utility by inhibiting RNA polymerase II phosphorylation and downregulating DNA damage response genes, showing efficacy in patient-derived xenograft models . As such, this compound represents a valuable chemical tool for researchers investigating novel pathways in oncology and other therapeutic areas. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

N-(3-aminocyclohexyl)benzenesulfonamide

InChI

InChI=1S/C12H18N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-3,7-8,10-11,14H,4-6,9,13H2

InChI Key

KHKNQXTVAXTAFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NS(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Cyclohexylamine Backbones

  • 3-Methylcyclohexylamine (BBB/985): This compound lacks the phenylsulfonyl group, resulting in lower molecular weight (113.20 g/mol vs. ~277.36 g/mol for the target compound) and reduced steric bulk.
  • The dihedral angle between the sulfonyl group and the adjacent aromatic ring (66.47°) is significantly smaller than angles observed in simpler sulfonamides (77–84°), indicating greater conformational flexibility in bulkier derivatives .

Sulfonamide Derivatives with Varied Substituents

Compound Name Molecular Weight (g/mol) Key Substituents Dihedral Angle (°) Biological Activity (IC₅₀, MMP-2)
(3-Aminocyclohexyl)(phenylsulfonyl)amine 277.36 Cyclohexylamine, phenylsulfonyl N/A* Not reported
N-(4-Phenyl)phenylsulfonyl derivatives (e.g., 1b, 1h) ~350–400 Biphenylsulfonyl, amino acids N/A* Weak MMP-1/MMP-2 inhibition (~10 μM)
Dibenzenesulfonimide 326.34 Dual phenylsulfonyl groups N/A* Enhanced acidity (pKa ~1.5)

Key Observations :

  • The phenylsulfonyl group in this compound likely adopts a dihedral angle similar to other monosubstituted sulfonamides (~77–84°), as seen in derivatives like (2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol (80.37°) . This angle influences steric accessibility and binding to biological targets.

Preparation Methods

Reaction Mechanism

The reaction initiates with the alkylation of 3-aminocyclohexanol using methyl iodide or analogous alkylating agents in the presence of a base such as potassium carbonate. This step generates a tertiary amine intermediate, which subsequently undergoes sulfonylation with phenylsulfonyl chloride in dimethylformamide (DMF) at 0–25°C. The base neutralizes HCl byproducts, driving the reaction toward completion.

Critical Parameters:

  • Solvent Choice: DMF is preferred for its high polarity and ability to stabilize transition states.

  • Stoichiometry: A 1.2:1 molar ratio of phenylsulfonyl chloride to amine minimizes side reactions.

  • Temperature Control: Maintaining sub-30°C conditions prevents decomposition of the sulfonyl chloride.

Optimization of Reaction Conditions

Recent studies emphasize the role of catalytic triethylamine (TEA) in accelerating sulfonylation. For instance, a 2024 protocol achieved an 85% yield by employing 3 equivalents of TEA in isopropanol at 85°C. Purification via recrystallization from ethyl acetate/hexane mixtures enhances product purity to >98%, as confirmed by HPLC.

Reductive Amination Strategy

Reductive amination offers a single-step route to (3-Aminocyclohexyl)(phenylsulfonyl)amine by coupling cyclohexanone with phenylsulfonamide in the presence of a reducing agent.

Mechanism and Catalysts

The process involves imine formation between cyclohexanone and phenylsulfonamide, followed by hydride reduction using sodium cyanoborohydride (NaBH3CN) or borane-dimethylamine complexes. Titanium(IV) isopropoxide is often added to stabilize the imine intermediate.

Representative Protocol:

  • Combine cyclohexanone (1.0 equiv), phenylsulfonamide (1.1 equiv), and Ti(OiPr)4 (0.2 equiv) in methanol.

  • Stir at 25°C for 12 hours.

  • Add NaBH3CN (1.5 equiv) and stir for an additional 6 hours.

  • Quench with aqueous NH4Cl and extract with dichloromethane.

Yield: 72–78%.

Comparative Efficiency

A 2025 study compared reducing agents, identifying borane-pyridine as superior to NaBH3CN for substrates with steric hindrance (yield increase: 12%). However, borane complexes require strict anhydrous conditions to prevent decomposition.

Solid-Phase Synthesis Techniques

Solid-phase methods enable high-throughput synthesis by immobilizing the amine component on resin. A 2023 publication detailed the use of Wang resin functionalized with 3-aminocyclohexyl groups, which reacted with phenylsulfonyl chloride in DMF to yield the target compound. After cleavage with trifluoroacetic acid (TFA), the product was obtained in 65% yield with >95% purity.

Advantages:

  • Simplified purification via filtration.

  • Scalability for combinatorial libraries.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, CDCl3): δ 1.45–1.62 (m, 4H, cyclohexyl CH2), 2.81 (t, J = 6.5 Hz, 1H, NH), 3.02 (q, J = 7.0 Hz, 2H, SO2NCH2), 7.52–7.89 (m, 5H, aryl H).

  • 13C NMR: δ 24.8 (cyclohexyl CH2), 44.5 (SO2NCH2), 126.9–139.2 (aryl C).

Infrared Spectroscopy (IR):

  • Peaks at 3280 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (asymmetric SO2), 1150 cm⁻¹ (symmetric SO2).

Q & A

Q. What are the established synthetic routes for (3-Aminocyclohexyl)(phenylsulfonyl)amine, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonamide alkylation or reductive amination. For sulfonamide alkylation, a primary amine (e.g., 3-aminocyclohexylamine) reacts with phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM . Critical parameters include pH control (to avoid over-sulfonylation) and stoichiometric ratios. Reductive amination, as shown in related cyclohexylamine derivatives, involves condensation of a ketone/aldehyde intermediate with an amine, followed by reduction using NaBH(OAc)₃ in MeOH . Yield optimization requires strict anhydrous conditions and monitoring of intermediates via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR resolves cyclohexyl protons (δ 1.2–2.4 ppm) and sulfonamide NH (δ ~7.5 ppm, broad). ¹³C NMR distinguishes sulfonyl (C-SO₂, δ ~135 ppm) and cyclohexyl carbons .
  • LC-MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 295.12). Reverse-phase HPLC with a C18 column (ACN/H₂O gradient) verifies purity (>95%) .
  • IR : Sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) confirm functional groups .

Q. How do physicochemical properties (e.g., logP, solubility) impact biological assay design for this compound?

QSPR models for phenylsulfonyl derivatives suggest a logP ~2.1, indicating moderate hydrophobicity. Solubility in DMSO (>50 mM) makes it suitable for in vitro assays, but aqueous solubility (<1 mM) requires vehicle optimization (e.g., cyclodextrin complexes) for in vivo studies . Partitioning behavior in octanol/water systems should be validated experimentally to refine dosing strategies.

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound?

The cyclohexylamine core introduces stereoisomerism. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) can isolate enantiomers . For example, trans-4-aminocyclohexanemethanol derivatives have been resolved via chiral HPLC (Chiralpak AD-H column) with heptane/ethanol mobile phases . Stereochemical outcomes must be confirmed via X-ray crystallography or NOESY NMR.

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Docking Studies : Molecular docking (AutoDock Vina) into sulfonamide-binding enzymes (e.g., carbonic anhydrase) identifies potential targets. Use PDB structures (e.g., 1ZXM) for receptor preparation .
  • MD Simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Focus on sulfonamide-protein hydrogen bonds and hydrophobic interactions .
  • ADMET Prediction : SwissADME predicts blood-brain barrier permeability (low) and CYP450 inhibition risks, guiding toxicity studies .

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxicity) be resolved?

Contradictions may arise from assay conditions (e.g., bacterial strain variability, eukaryotic cell line sensitivity). Mitigation strategies:

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
  • Counter-Screens : Use HEK293 or HepG2 cells to differentiate target-specific effects from general cytotoxicity .
  • Data Normalization : Compare to reference compounds (e.g., DAMGO for opioid receptor studies) to contextualize potency .

Methodological Guidance Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

MethodReagents/ConditionsYield (%)Purity (%)Reference
Sulfonamide AlkylationPhenylsulfonyl chloride, NaHCO₃, THF65–75>90
Reductive AminationNaBH(OAc)₃, MeOH, 24h50–6085–90

Q. Table 2. Biological Assay Optimization Checklist

ParameterRecommendationRationale
SolubilityUse DMSO stock (≤0.1% final)Prevents solvent toxicity
Cell LineSelect based on target (e.g., HEK293)Reduces off-target effects
Control CompoundsInclude DAMGO or acetazolamideValidates assay robustness

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